2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzo[a]phenanthridinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Coupling Reactions: The furan ring and the nitrophenyl group are coupled to the benzo[a]phenanthridinone core through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and benzo[a]phenanthridinone core may also contribute to the compound’s activity by binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-5-[5-(4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Similar structure with a different position of the nitro group.
2,2-DIMETHYL-5-[5-(3-AMINOPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of the furan ring, nitrophenyl group, and benzo[a]phenanthridinone core in 2,2-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C29H24N2O4 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H24N2O4/c1-29(2)15-21-26-20-9-4-3-6-17(20)10-11-22(26)30-28(27(21)23(32)16-29)25-13-12-24(35-25)18-7-5-8-19(14-18)31(33)34/h3-14,28,30H,15-16H2,1-2H3 |
InChI Key |
OVOCTRDRSWJUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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